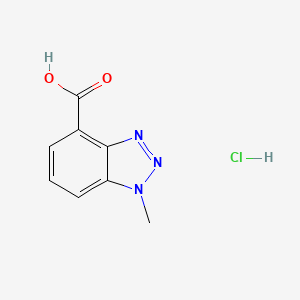

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

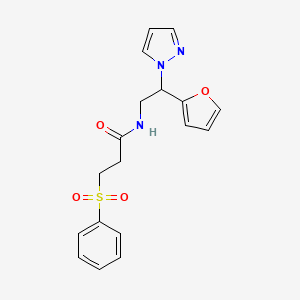

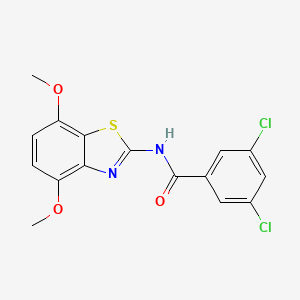

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2. It is not intended for human or veterinary use and is typically used for research purposes. It is related to Benzotriazole, a compound that has been extensively explored for the synthesis of organic derivatives and as corrosion inhibitors .

Synthesis Analysis

Benzotriazole methodology has been recognized as a versatile and successful synthesis protocol . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and can easily be removed at the end of the reaction sequence . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Molecular Structure Analysis

The molecular structure of 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is based on structures generated from information available in ECHA’s databases . The molecular weight of this compound is 213.62.Chemical Reactions Analysis

Benzotriazole derivatives have been used in a variety of chemical reactions . They have been used as synthons for the Graebe–Ullmann reaction . A plausible reaction mechanism involves the benzylation of N-(benzotriazol-1-ylmethyl)-substituted imidoyl chlorides under basic conditions .Physical And Chemical Properties Analysis

Benzotriazole is known for its stability and its ability to activate molecules toward numerous transformations . It is also known for its unique physicochemical properties when anchored on molecular scaffolds .Applications De Recherche Scientifique

Construction of Pharmacologically Important Heterocyclic Skeletons

Benzotriazole methodology, which includes 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, is recognized as a versatile and successful synthesis protocol. It’s used in the construction of pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule, activating it toward numerous transformations, and can easily be removed at the end of the reaction sequence .

Synthesis of Natural and Synthetic-Based Molecules

Benzotriazole, including its derivatives like 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .

Medicinal Chemistry

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry, including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Material Sciences

Benzotriazole derivatives have found profound applications in material sciences as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Synthesis of Heterocyclic Compounds

Benzotriazole, including 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride, has been used in the synthesis of various heterocyclic compounds, including benzoxazines, quinazolines, triazine triones, hydantoins, oxadiazines, diazepanes, and many other heterocyclic compounds .

Synthesis Auxiliary

Benzotriazole has been described as a “tame halogen” and serves as an ideal synthetic auxiliary. It has been used in the synthesis of carbamates, ureas, semicarbazides, carbazides, sulfonylureas, sulfonylcarbazides, and oligopeptides .

Mécanisme D'action

Target of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . For instance, 1-substituted benzotriazole carboxylic acids have been identified as selective small-molecule agonists of the human orphan G-protein-coupled receptor GPR109b .

Mode of Action

The benzotriazole fragment is known to behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Biochemical Pathways

Benzotriazole derivatives have been widely utilized as activating agents for carboxylic acids . This suggests that they may play a role in biochemical pathways involving carboxylic acid transformations.

Pharmacokinetics

Most benzotriazole derivatives are characterized by a long shelf-life, and their preparations are amenable to large scales . This suggests that they may have favorable pharmacokinetic properties.

Result of Action

Benzotriazole derivatives have been known to exhibit a broad spectrum of biological properties . This suggests that they may have diverse molecular and cellular effects.

Action Environment

Benzotriazole is known to be stable under a variety of conditions , suggesting that it may be relatively resilient to environmental factors.

Orientations Futures

Benzotriazole methodology has grown from an obscure level to very high popularity . It has been recognized as a versatile, useful, and successful synthesis protocol . The opportunities and potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons using benzotriazole methodology are promising . Future research may continue to explore the synthesis and pharmacological activities of triazole derivatives .

Propriétés

IUPAC Name |

1-methylbenzotriazole-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTYFEFIQWFVPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-7-(4-(2-(4-methoxyphenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2854478.png)

![N-[(1-hydroxycyclopentyl)methyl]acetamide](/img/structure/B2854480.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2854482.png)

![{4-[(2-Methyl-2-propen-1-yl)oxy]phenyl}amine hydrochloride](/img/no-structure.png)

![tert-butyl N-[(1r,3r)-3-(3-bromophenyl)cyclobutyl]carbamate](/img/structure/B2854488.png)

![1'-(6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2854491.png)